molecular formula C5H9NS2 B1353891 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine CAS No. 343268-17-7

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

Cat. No.: B1353891
CAS No.: 343268-17-7
M. Wt: 147.3 g/mol
InChI Key: STAFPBSYZHFMOB-UHFFFAOYSA-N
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Description

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a halogenated compound in the presence of a base. The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(methylthio)-3,6-dihydro-2H-1,4-thiazine involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(methylthio)-3,6-dihydro-2H-1,4-thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for various applications compared to other thiazine derivatives .

Properties

IUPAC Name

5-methylsulfanyl-3,6-dihydro-2H-1,4-thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c1-7-5-4-8-3-2-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAFPBSYZHFMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502037
Record name 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343268-17-7
Record name 5-(Methylsulfanyl)-3,6-dihydro-2H-1,4-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 2
Reactant of Route 2
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 3
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 4
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 5
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine
Reactant of Route 6
5-(methylthio)-3,6-dihydro-2H-1,4-thiazine

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